molecular formula C14H20N2O3 B1519736 tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate CAS No. 1045859-16-2

tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate

Cat. No.: B1519736
CAS No.: 1045859-16-2
M. Wt: 264.32 g/mol
InChI Key: UAKZRZZYGKNUBZ-UHFFFAOYSA-N
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Description

Tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate: is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol . This compound is part of the pyridine family, which consists of nitrogen-containing heterocyclic aromatic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate typically involves the following steps:

  • Starting Material: : The synthesis begins with 5-methoxypyridin-3-ylamine as the starting material.

  • Alkylation: : The pyridin-3-ylamine undergoes alkylation with allyl bromide to introduce the allyl group at the 4-position.

  • Protection: : The amino group is then protected using tert-butyl carbamate to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate: can undergo various chemical reactions, including:

  • Oxidation: : The allyl group can be oxidized to form an aldehyde or carboxylic acid.

  • Reduction: : The compound can be reduced to remove the allyl group, resulting in a simpler pyridine derivative.

  • Substitution: : The methoxy group can be substituted with other functional groups, depending on the reagents used.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to substitute the methoxy group.

Major Products Formed

  • Oxidation: : The major products include 4-allyl-5-methoxypyridine-3-carboxylic acid and 4-allyl-5-methoxypyridine-3-aldehyde .

  • Reduction: : The major product is 4-allyl-5-methoxypyridine .

  • Substitution: : The products depend on the specific nucleophile or electrophile used.

Scientific Research Applications

Tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate: has several scientific research applications:

  • Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : The compound can be used in biological studies to investigate the effects of pyridine derivatives on biological systems.

  • Industry: : It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate: can be compared with other similar compounds, such as:

  • Tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate

  • Tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate

  • Tert-Butyl 5-methoxypyridin-3-ylcarbamate

These compounds share the pyridine core but differ in their substituents, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

tert-butyl N-(5-methoxy-4-prop-2-enylpyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-6-7-10-11(8-15-9-12(10)18-5)16-13(17)19-14(2,3)4/h6,8-9H,1,7H2,2-5H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKZRZZYGKNUBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=CC(=C1CC=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670130
Record name tert-Butyl [5-methoxy-4-(prop-2-en-1-yl)pyridin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1045859-16-2
Record name tert-Butyl [5-methoxy-4-(prop-2-en-1-yl)pyridin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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